molecular formula C16H17N3O3 B5903551 [(3-{[(2-pyridin-4-ylethyl)amino]carbonyl}phenyl)amino]acetic acid

[(3-{[(2-pyridin-4-ylethyl)amino]carbonyl}phenyl)amino]acetic acid

Cat. No. B5903551
M. Wt: 299.32 g/mol
InChI Key: KGQWCZDGRKDUGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(3-{[(2-pyridin-4-ylethyl)amino]carbonyl}phenyl)amino]acetic acid, also known as PAC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. PAC has been studied for its ability to act as a chelating agent, a ligand, and a potential therapeutic agent.

Mechanism of Action

The mechanism of action of [(3-{[(2-pyridin-4-ylethyl)amino]carbonyl}phenyl)amino]acetic acid is not fully understood, but it is believed to act as a chelating agent and a ligand for proteins. [(3-{[(2-pyridin-4-ylethyl)amino]carbonyl}phenyl)amino]acetic acid has been shown to bind to metal ions, such as copper and zinc, and to proteins, such as human serum albumin. This binding may alter the activity of these molecules and lead to physiological effects.
Biochemical and Physiological Effects:
[(3-{[(2-pyridin-4-ylethyl)amino]carbonyl}phenyl)amino]acetic acid has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that [(3-{[(2-pyridin-4-ylethyl)amino]carbonyl}phenyl)amino]acetic acid can inhibit the growth of cancer cells and reduce the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's disease. In vivo studies have shown that [(3-{[(2-pyridin-4-ylethyl)amino]carbonyl}phenyl)amino]acetic acid can reduce inflammation and oxidative stress in animal models of disease.

Advantages and Limitations for Lab Experiments

The advantages of using [(3-{[(2-pyridin-4-ylethyl)amino]carbonyl}phenyl)amino]acetic acid in lab experiments include its high purity and stability, its ability to act as a chelating agent and a ligand for proteins, and its potential therapeutic applications. The limitations of using [(3-{[(2-pyridin-4-ylethyl)amino]carbonyl}phenyl)amino]acetic acid in lab experiments include its cost, its potential toxicity, and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on [(3-{[(2-pyridin-4-ylethyl)amino]carbonyl}phenyl)amino]acetic acid. These include further studies on its mechanism of action, its potential as a therapeutic agent for various diseases, and its applications in chemistry and biology. Additionally, the development of new synthesis methods for [(3-{[(2-pyridin-4-ylethyl)amino]carbonyl}phenyl)amino]acetic acid may lead to improved yields and purity, as well as new applications for this compound.

Synthesis Methods

[(3-{[(2-pyridin-4-ylethyl)amino]carbonyl}phenyl)amino]acetic acid can be synthesized through a multi-step process that involves the reaction of 2-bromo-4'-nitroacetophenone with 2-pyridin-4-ylethylamine, followed by reduction and deprotection steps. This method has been reported in several research articles and has been optimized for high yields and purity.

Scientific Research Applications

[(3-{[(2-pyridin-4-ylethyl)amino]carbonyl}phenyl)amino]acetic acid has been studied for its potential applications in various fields, including chemistry, biology, and medicine. In chemistry, [(3-{[(2-pyridin-4-ylethyl)amino]carbonyl}phenyl)amino]acetic acid has been used as a chelating agent for metal ions, such as copper and zinc. In biology, [(3-{[(2-pyridin-4-ylethyl)amino]carbonyl}phenyl)amino]acetic acid has been studied as a ligand for proteins, such as human serum albumin. In medicine, [(3-{[(2-pyridin-4-ylethyl)amino]carbonyl}phenyl)amino]acetic acid has been investigated for its potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease.

properties

IUPAC Name

2-[3-(2-pyridin-4-ylethylcarbamoyl)anilino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c20-15(21)11-19-14-3-1-2-13(10-14)16(22)18-9-6-12-4-7-17-8-5-12/h1-5,7-8,10,19H,6,9,11H2,(H,18,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGQWCZDGRKDUGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NCC(=O)O)C(=O)NCCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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